molecular formula C12H11N5O B11490687 3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B11490687
M. Wt: 241.25 g/mol
InChI Key: LHLLYOFPMYOQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. Unfortunately, specific synthetic routes are not widely documented in the literature.

      Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that it may not be produced on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: While detailed studies are limited, it likely undergoes various chemical reactions typical of heterocyclic compounds.

      Common Reagents and Conditions: These would depend on the specific reaction, but general reagents like acids, bases, and oxidants may be involved.

      Major Products: Without specific data, we can’t pinpoint major products formed during reactions.

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which 3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its effects remains elusive. Further research is needed to uncover its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its unique structure, combining a triazolopyrimidine scaffold with a benzyl group, sets it apart.

      Similar Compounds: While no direct analogs are mentioned, related triazolopyrimidines may share some features.

    Properties

    Molecular Formula

    C12H11N5O

    Molecular Weight

    241.25 g/mol

    IUPAC Name

    3-benzyl-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one

    InChI

    InChI=1S/C12H11N5O/c1-8-13-11-10(12(18)14-8)15-16-17(11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,18)

    InChI Key

    LHLLYOFPMYOQAO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.